molecular formula C15H24 B1262742 (1S,6S)-gamma-himachalene

(1S,6S)-gamma-himachalene

Cat. No.: B1262742
M. Wt: 204.35 g/mol
InChI Key: PUWNTRHCKNHSAT-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6S)-gamma-himachalene is a trans-gamma-himachalene. It is an enantiomer of a (1R,6R)-gamma-himachalene.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The complex stereochemistry of himachalene-type sesquiterpenes, including (1S,6S)-gamma-himachalene, has been elucidated through synthesis and stereochemical analysis. Notably, these compounds were isolated from the flea beetle as potential pheromone candidates. The stereochemical configuration of these sesquiterpenes has implications for their biological activity and potential applications in pheromone research (Muto, Bando, & Mori, 2004).

Biological and Ecological Insights

  • Himachalene sesquiterpenes, including this compound, have been identified in the odor profile of specific butterfly species, such as the Chinese windmill Byasa alcinous alcinous. These compounds contribute to the unique musk-like odor of these butterflies and are involved in critical biological processes like sexual maturation and mating (Ômura, Noguchi, & Nehira, 2016).

Chemical Transformations and Derivatives

  • Himachalene compounds, including this compound, undergo various chemical transformations, leading to the creation of diverse derivatives with potential applications in chemistry and materials science. These transformations and the resulting compounds offer insights into the versatility of himachalene sesquiterpenes and their potential utility in various scientific and industrial contexts (Loubidi, Benharref, El Ammari, Saadi, & Berraho, 2014).

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aS,9aS)-2,5,9,9-tetramethyl-3,4,4a,7,8,9a-hexahydrobenzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m1/s1

InChI Key

PUWNTRHCKNHSAT-KGLIPLIRSA-N

Isomeric SMILES

CC1=C[C@H]2[C@H](CC1)C(=CCCC2(C)C)C

Canonical SMILES

CC1=CC2C(CC1)C(=CCCC2(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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